Thioxanthen-9-one

Catalog No.
S603337
CAS No.
492-22-8
M.F
C13H8OS
M. Wt
212.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thioxanthen-9-one

CAS Number

492-22-8

Product Name

Thioxanthen-9-one

IUPAC Name

thioxanthen-9-one

Molecular Formula

C13H8OS

Molecular Weight

212.27 g/mol

InChI

InChI=1S/C13H8OS/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8H

InChI Key

YRHRIQCWCFGUEQ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3S2

Synonyms

10-Thioxanthone; 9-Thianthracen-10-one; 9-Thioxanthone; 9H-Thiaxanthen-9-one; 9-Oxo-9H-thioxanthene; Esacure ITX; NSC 15912; NSC 54677; NSC 658181; Thiaxanthenone; Thiaxanthon; Thiaxanthone; Thioxanthenone; Thioxanthone; Thioxanthone TX;

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3S2

Photochemistry and Photophysics

Thioxanthone exhibits unique photophysical properties, including efficient light absorption and intersystem crossing (ISC) - the ability to change spin state upon absorbing light. This makes it a valuable tool in various photochemical applications:

  • Triplet Sensitizers: Thioxanthone derivatives act as efficient triplet sensitizers, transferring their long-lived triplet excited state energy to other molecules. This property finds applications in photodynamic therapy (PDT) for cancer treatment and organic light-emitting diodes (OLEDs) [].
  • Photoinitiators: Thioxanthones can initiate polymerization reactions upon light exposure, making them crucial components in photopolymerization processes used in coatings, inks, and 3D printing [].

Medicinal Chemistry

Thioxanthone holds promise in the development of novel therapeutic agents due to its diverse biological activities:

  • Antischistosomal Agents: Lucanthone, a thioxanthone derivative, was the first effective treatment for schistosomiasis, a parasitic disease [].
  • Antitumor Activity: Research suggests that thioxanthones possess antitumor properties, potentially by inhibiting cancer cell growth and proliferation. However, further research is needed to develop derivatives with enhanced efficacy and reduced side effects [].
  • P-glycoprotein Inhibition: Recent studies indicate that specific thioxanthones can inhibit P-glycoprotein, a protein responsible for multidrug resistance in cancer cells. This opens up potential avenues for overcoming drug resistance in cancer treatment [].

Material Science

Thioxanthone derivatives are being explored for their potential applications in material science due to their unique properties:

  • Organic Semiconductors: Certain thioxanthone derivatives exhibit semiconducting behavior, making them potential candidates for organic electronics including transistors and solar cells [].
  • Liquid Crystals: Some thioxanthone derivatives possess liquid crystalline properties, finding potential applications in displays and sensors [].

Thioxanthen-9-one is a heterocyclic compound classified as a sulfur analog of xanthone. Its chemical structure consists of a thioxanthene core with a carbonyl group at the 9-position, giving it the formula C13H8OSC_{13}H_{8}OS and a molecular weight of 212.27 g/mol. This compound exhibits significant fluorescence properties, making it useful in various applications, particularly in photochemistry and materials science .

Thioxanthone's primary mechanism of action lies in its ability to act as a photocatalyst. Upon light absorption, it undergoes excitation to a triplet state with high energy. This excited state can then participate in various reactions, including electron transfer or energy transfer to other molecules, initiating desired chemical transformations [].

  • Photoreduction: Thioxanthen-9-one can undergo photoreduction in the presence of amines, leading to the formation of reduced derivatives. This reaction is crucial for initiating polymerization processes in photoinitiated systems .
  • Nucleophilic Reactions: The carbonyl group in thioxanthen-9-one is susceptible to nucleophilic attack, allowing for functionalization and derivatization of the compound .
  • Oxidation: Thioxanthen-9-one can be oxidized to form sulfoxides or sulfones under appropriate conditions, which can modify its electronic properties and reactivity .

Thioxanthen-9-one exhibits various biological activities, including:

  • Antimicrobial Properties: Some derivatives of thioxanthen-9-one have shown effectiveness against certain bacterial strains, suggesting potential applications in antimicrobial therapies .
  • Photodynamic Therapy: Due to its ability to generate reactive oxygen species upon light activation, thioxanthen-9-one is being explored as a photosensitizer in photodynamic therapy for cancer treatment .

Several methods have been developed for synthesizing thioxanthen-9-one:

  • Friedel-Crafts Acylation: A common method involves the reaction of diphenyl sulfide with phosgene in the presence of aluminum chloride, yielding thioxanthen-9-one as a product .
  • Oxidative Methods: Utilizing oxidizing agents such as hydrogen peroxide can also lead to the formation of thioxanthen-9-one from simpler precursors .
  • Photochemical Synthesis: Photochemical methods have been reported that involve the irradiation of suitable precursors, leading to the formation of thioxanthen-9-one through radical mechanisms .

Thioxanthen-9-one has diverse applications across various fields:

  • Photoinitiators: It is widely used as a photoinitiator in polymerization processes due to its ability to absorb UV light and initiate free radical reactions .
  • Organic Electronics: Thioxanthen-9-one and its derivatives are utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic devices due to their favorable electronic properties .
  • Fluorescent Dyes: Its strong fluorescence makes it suitable for use as a fluorescent dye in biological imaging and sensing applications .

Interaction studies involving thioxanthen-9-one focus on its reactivity with various substrates:

  • Reactivity with Amines: Thioxanthen-9-one has been shown to interact with amines, leading to the formation of new compounds through photochemical pathways .
  • Solubility Studies: Research has been conducted on the solubility of thioxanthen-9-one in various solvents, which is critical for understanding its behavior in different chemical environments .

Thioxanthen-9-one shares structural similarities with other compounds within the thioxanthone family and related heterocycles. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
ThioxanthoneSulfur analog of xanthoneUsed extensively in photopolymerization
2-IsopropylthioxanthoneSubstituted thioxanthoneExhibits unique fluorescence properties
2-(Trifluoromethyl)thioxanthen-9-oneFluorinated derivativeEnhanced electronic properties for OLED applications

Uniqueness of Thioxanthen-9-One

Thioxanthen-9-one stands out due to its specific carbonyl positioning at the 9-position, which influences its reactivity and photophysical properties compared to other thioxanthones. Its ability to act as an effective photoinitiator and photosensitizer further emphasizes its unique role in material science and biological applications.

XLogP3

4

Boiling Point

373.0 °C

LogP

3.99 (LogP)

Melting Point

209.0 °C

UNII

EOK1SAC304

Other CAS

492-22-8

Wikipedia

Thioxanthone

General Manufacturing Information

9H-Thioxanthen-9-one: ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types